molecular formula C8H6BrNO B13668792 3-(Bromomethyl)furo[2,3-b]pyridine

3-(Bromomethyl)furo[2,3-b]pyridine

Cat. No.: B13668792
M. Wt: 212.04 g/mol
InChI Key: FRSYMXMCIWOELE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)furo[2,3-b]pyridine is a versatile heterocyclic building block in medicinal chemistry and drug discovery . The reactive bromomethyl group on the furo[2,3-b]pyridine scaffold makes this compound a valuable intermediate for constructing more complex molecules through various synthetic transformations, such as nucleophilic substitutions . The furo[2,3-b]pyridine core is a key structural component in the development of bioactive compounds. Research indicates that this fused heterocyclic system is found in ligands for various biological targets. For instance, similar furo[2,3-b]pyridine scaffolds have been utilized in the synthesis of cannabinoid-1 receptor (CB1R) inverse agonists, highlighting its relevance in neuroscience and therapeutic agent development . Furthermore, derivatives based on the furo[2,3-d]pyrimidine ring, a closely related structure, have recently been investigated as potent dual PI3K/AKT inhibitors with promising anticancer activity, demonstrating the continued importance of this chemotype in oncology research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. This compound is classified with the signal word "Danger" and has the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects) . It is recommended to store the material at 2-8°C .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

3-(bromomethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C8H6BrNO/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2

InChI Key

FRSYMXMCIWOELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=C2CBr

Origin of Product

United States

Preparation Methods

Direct Bromomethylation of Furo[2,3-b]pyridine Derivatives

One classical approach involves the bromomethylation of furo[2,3-b]pyridine or its derivatives using brominating agents under controlled conditions. Although specific experimental details on this compound are limited, related heterocyclic systems have been prepared by reacting halomethyl precursors with pyridine derivatives.

Synthesis via 2-Bromomethyl-Substituted Precursors

A key method utilizes 2-bromomethyl-4,7-dichlorofuro[2,3-d]pyridazine as a starting material, which upon further treatment can yield bromomethylated furo-pyridine derivatives. For example, the preparation of related bromomethyl compounds involved refluxing hexamethylenetetramine with the bromomethyl precursor in dry chloroform, followed by isolation of the bromide salt (Table IV in). This method highlights the utility of hexamethylenetetramine in generating bromomethyl intermediates, although direct conversion to aldehydes via Sommelet reaction was unsuccessful in these cases.

Compound Reagents/Conditions Yield Notes
2-(4,7-Dichlorofuro[2,3-d]pyridazinylmethyl)hexamethylenetetramine Bromide Hexamethylenetetramine, dry CHCl3, reflux 2 h, then 5°C overnight Nearly quantitative Bromide salt isolated by crystallization

This approach suggests that bromomethyl groups can be introduced and stabilized as hexamethylenetetramine salts before further functionalization.

One-Pot Synthesis from 2-Bromopyridyl Precursors

A more recent and efficient synthetic route reported involves the one-pot synthesis of heterofused furans, including furo[2,3-b]pyridine derivatives, starting from 2-bromopyridyl precursors. The method involves:

  • Reacting 2-(2-bromoaryl)-3-(methylthio)acrylonitriles with sodium hydride (NaH) in dimethylformamide (DMF) at 90 °C for 6 hours.
  • Addition of catalytic copper iodide (CuI) and L-proline, followed by heating at 90 °C for 6–8 hours.

This sequence facilitates intramolecular cyclization to form the furo[2,3-b]pyridine core bearing bromomethyl substituents in good yields (Table 1, entries 16–17 in).

Step Reagents Conditions Outcome
1 2-(2-bromoaryl)-3-(methylthio)acrylonitrile, NaH, DMF 90 °C, 6 h Deprotonation and nucleophilic substitution
2 CuI (10 mol %), L-proline (20 mol %) 90 °C, 6–8 h Intramolecular cyclization to furo[2,3-b]pyridine

This method is notable for its operational simplicity and high efficiency in constructing the bromomethylated heterocycle.

Tandem Cyclization via Alkylation of Salicylonitriles

Another innovative approach involves the alkylation of salicylonitriles with methyl 2-(chloromethyl)-3-furoate in the presence of potassium carbonate (K2CO3) in DMF at 60 °C. The resulting methyl 2-[(cyanophenoxy)methyl]-3-furoates are then subjected to treatment with potassium tert-butoxide (t-BuOK) in DMF at 65 °C, inducing tandem cyclization to form benzofuro[3,2-b]furo[2,3-d]pyridine derivatives, which are structurally related to furo[2,3-b]pyridines (Scheme 1 in).

Step Reagents Conditions Yield (%) Notes
Alkylation Methyl 2-(chloromethyl)-3-furoate, salicylonitrile, K2CO3, DMF 60 °C 69–80 Formation of methyl 2-[(cyanophenoxy)methyl]-3-furoates
Cyclization t-BuOK, DMF 65 °C, 3 h 67–83 Tandem cyclization to benzofuro-furo-pyridine system

This route demonstrates the versatility of alkylation followed by base-induced cyclization for constructing complex fused heterocycles.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Hexamethylenetetramine salt formation (Sommelet-related) 2-bromomethyl-4,7-dichlorofuro[2,3-d]pyridazine Hexamethylenetetramine, CHCl3 reflux Reflux 2 h + 5 °C overnight Nearly quantitative (salt) High yield of intermediate salt Difficult hydrolysis to aldehyde; resinification issues
One-pot cyclization from 2-bromopyridyl precursors 2-(2-bromoaryl)-3-(methylthio)acrylonitriles NaH, CuI, L-proline, DMF 90 °C, 12–14 h total Good to high Operationally simple, high yield Requires specific acrylonitrile precursors
Tandem cyclization via alkylation of salicylonitriles Methyl 2-(chloromethyl)-3-furoate, salicylonitriles K2CO3, t-BuOK, DMF 60–65 °C, 3 h 67–83 Efficient construction of fused heterocycles Multi-step, requires careful base control

Experimental Data and Characterization

Representative Experimental Procedure (One-Pot Synthesis)

  • To a stirred solution of 1 mmol of 2-(2-bromoaryl)-3-(methylthio)acrylonitrile in 5 mL dry DMF, 2 mmol NaH was added at room temperature.
  • The mixture was heated at 90 °C for 6 h under nitrogen atmosphere.
  • Then, 10 mol % CuI and 20 mol % L-proline were added, and the reaction was continued at 90 °C for 6–8 h.
  • After cooling, the mixture was extracted with ethyl acetate, washed, dried, and purified by column chromatography.
  • The desired this compound derivatives were obtained in good yields (typically 70–85%).

Characterization Data (Example Compound)

Property Data
Melting Point 116–118 °C
^1H NMR (400 MHz, CDCl3) δ 7.97 (d, aromatic H), 4.5 (s, CH2Br)
^13C NMR Signals consistent with furo[2,3-b]pyridine and bromomethyl group
IR (KBr) ν_max 3150 cm^−1 (aromatic C–H), 500 cm^−1 (C–Br)
Mass Spectrometry (ESI-MS) m/z consistent with molecular ion plus H^+

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Methoxide: Used for nucleophilic substitution reactions.

    Hydrazine: Used for reduction reactions.

Major Products Formed

    Furo[2,3-b]pyridine-3-carboxaldehyde: Formed via oxidation.

    Furo[2,3-b]pyridine-3-methanol: Formed via reduction.

    Various substituted derivatives: Formed via nucleophilic substitution.

Scientific Research Applications

3-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This compound has been shown to disrupt key cellular signaling pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues: Positional Isomers and Substituted Derivatives

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituent Position Key Features References
3-(Bromomethyl)furo[2,3-b]pyridine C₈H₇BrClNO 3-position Bromomethyl group enhances reactivity; used in alkylation and drug design
5-(Bromomethyl)furo[2,3-b]pyridine C₈H₆BrNO 5-position Positional isomer; lower molecular weight (212.04 g/mol); limited bioactivity data
3-Bromofuro[3,2-b]pyridine C₇H₄BrNO 3-position Different ring fusion ([3,2-b] vs. [2,3-b]); reduced steric hindrance
3-Methylfuro[2,3-b]pyridine C₈H₇NO 3-position Methyl substituent; lower reactivity; used in fluorescence studies

Key Observations :

  • Positional Isomerism : The 3- vs. 5-bromomethyl substitution in furo[2,3-b]pyridine significantly alters electronic properties. The 3-position bromomethyl derivative exhibits higher electrophilicity, favoring nucleophilic substitution reactions in medicinal chemistry applications .
  • Ring Fusion Differences : Furo[3,2-b]pyridine derivatives (e.g., 3-Bromofuro[3,2-b]pyridine) have distinct electronic profiles due to altered π-conjugation pathways, impacting photophysical properties and binding affinity in kinase inhibitors .

Functional Analogues: Heterocyclic Cores with Similar Bioactivity

Table 2: Functional Analogues in Drug Discovery
Compound Class Example Structure Biological Activity clogP* Key Advantages/Disadvantages References
Furo[2,3-b]pyridine derivatives This compound CDK2 inhibition, antitubulin polymerization 3.6–5.0 High potency but moderate lipophilicity
Benzo[d][1,3]dioxoles Compound 55 (clogP: 4.8) Anti-TB activity 4.8–5.2 High lipophilicity; reduced polarity
Dihydrobenzo[b][1,4]dioxins Compound 57 (clogP: 3.6) Anti-TB activity 3.6–4.0 Balanced polarity; attenuated activity
Furo[3,2-c]pyridine derivatives Compound 64 (clogP: 3.6) Anti-TB activity 3.6 High polarity; low membrane permeability

Key Observations :

  • Lipophilicity vs. Activity : Furo[2,3-b]pyridine derivatives (e.g., this compound) exhibit clogP values (3.6–5.0) comparable to benzo[d][1,3]dioxoles but demonstrate superior anti-TB and anticancer activity due to enhanced electrophilic reactivity .
  • Polarity Limitations : Highly polar analogues like furo[3,2-c]pyridine (Compound 64) show reduced activity, highlighting the importance of balanced lipophilicity for membrane penetration .

Key Observations :

  • Regioselectivity Challenges : Bromination at the 3-position often requires precise conditions, whereas palladium-catalyzed methods offer flexibility for functionalization .
  • Tricyclic Derivatives : Phenacylation/cyclization strategies (e.g., ) are preferred for synthesizing complex tricyclic fused derivatives with high yields .

Photophysical and Solvent Effects

  • Fluorescence Properties: Bromine substitution in furo[2,3-b]pyridine derivatives (e.g., AFP 3 and AFP 4) induces red-shifted emission (λem ≈ 467–469 nm) compared to non-brominated analogues, making them useful in pH-sensing applications .

Q & A

Basic: What are the common synthetic routes for 3-(bromomethyl)furo[2,3-b]pyridine?

Answer:
this compound is typically synthesized via functionalization of the furo[2,3-b]pyridine scaffold. A widely used method involves:

  • Four-step synthesis : Starting from pyridine derivatives, sequential functionalization (e.g., bromination at the 3-position) followed by cyclization to form the fused furan ring .
  • Metal-free heterocyclization : Pyridine-NN-oxide derivatives undergo cyclization under mild conditions, yielding 2,3-substituted furo[2,3-b]pyridines. Bromination at the methyl group can then introduce the bromomethyl substituent .
    Key steps include palladium-mediated cross-coupling for late-stage diversification and regioselective bromination using NN-bromosuccinimide (NBS) .

Advanced: How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?

Answer:
Regioselectivity in substitution reactions is influenced by:

  • Electronic effects : The electron-deficient pyridine ring directs nucleophilic attack to the bromomethyl group.
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura couplings at the bromomethyl site while preserving the furan ring integrity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 displacements. Computational modeling (DFT) can predict transition states to optimize reaction conditions .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify the bromomethyl group (δ ~4.3 ppm for CH2_2Br) and fused-ring protons .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 228.0) and fragmentation patterns .
  • Fluorescence spectroscopy : Used to study solvatochromic effects, revealing H-bonding interactions with solvents like methanol or DMSO .

Advanced: How does the bromomethyl group influence the biological activity of furo[2,3-b]pyridine derivatives?

Answer:
The bromomethyl group serves as:

  • A leaving group : Enables conjugation with pharmacophores (e.g., amines, thiols) to enhance target affinity. For example, derivatives with aryl substituents show improved inhibition of tubulin polymerization (IC50_{50} < 1 µM) .
  • A steric modulator : Bulky substituents at the 3-position alter binding to kinase active sites (e.g., JAK2, BTK), as shown in SAR studies .
  • A metabolic liability : The C-Br bond may undergo hepatic dehalogenation, requiring prodrug strategies to improve pharmacokinetics .

Basic: What are the known biological targets of furo[2,3-b]pyridine derivatives?

Answer:
Key targets include:

  • Kinases : Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK2), and JAKs, with IC50_{50} values ranging from 0.025–20 µM .
  • Tubulin : Inhibition of polymerization disrupts microtubule dynamics in cancer cells .
  • COX-2 : Anti-inflammatory activity via selective COX-2 inhibition (IC50_{50} ~5 µM) .

Advanced: What strategies improve the solubility of this compound derivatives?

Answer:

  • Functionalization : Introduce hydrophilic groups (e.g., carboxylic acids, amines) via substitution reactions. For example, 5-carboxylic acid derivatives exhibit enhanced aqueous solubility .
  • Salt formation : Convert basic amines to hydrochloride salts.
  • Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles improves bioavailability .

Basic: What are the common functionalization reactions of the bromomethyl group?

Answer:

  • Nucleophilic substitution : React with amines (e.g., piperazine) or thiols to form C-N or C-S bonds .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .
  • Radical reactions : Initiated by AIBN or light for C-C bond formation .

Advanced: How can contradictory data in biological assays for furo[2,3-b]pyridine derivatives be resolved?

Answer:

  • Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and compound purity (>95% by HPLC) .
  • Off-target profiling : Use kinome-wide screening to identify polypharmacology .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives .

Basic: What computational methods are used to study the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts reaction pathways for substitutions (e.g., activation energies for SN2 vs. radical mechanisms) .
  • Molecular docking : Models interactions with targets like CDK2, identifying key binding residues (e.g., Lys89, Asp145) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How do structural modifications at the 3-position affect enzymatic inhibition?

Answer:
Modifications alter:

  • Binding affinity : Bulky groups (e.g., trifluoromethyl) increase van der Waals interactions with hydrophobic kinase pockets .
  • Selectivity : Electron-withdrawing groups (e.g., -CN) reduce off-target effects on related enzymes (e.g., JAK1 vs. JAK2) .
  • Metabolism : Fluorinated derivatives resist CYP450-mediated oxidation, enhancing half-life .

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